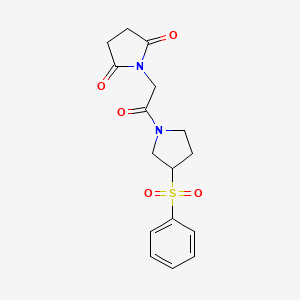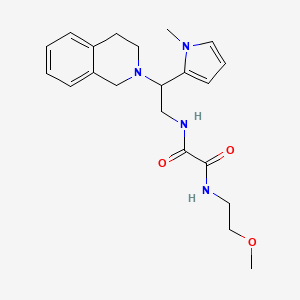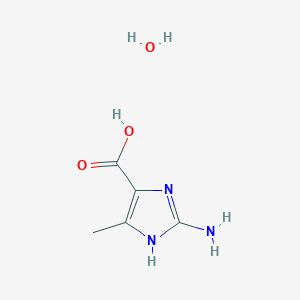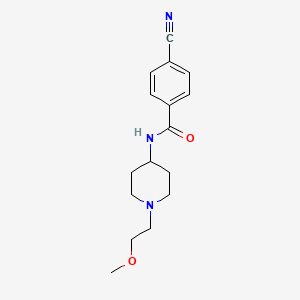
4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives like “4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines and their derivatives undergo a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis and SAR Studies : Bollinger et al. (2015) reported the synthesis and structure-activity relationships (SAR) of 4-methoxy-3-(piperidin-4-yl) benzamides, which includes compounds structurally related to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide. These compounds were identified as inhibitors of the presynaptic choline transporter, with SAR explored around the piperidine substituent and the amide functionality (Bollinger et al., 2015).
Serotonin 4 Receptor Agonists : Sonda et al. (2003, 2004) synthesized a series of benzamide derivatives, including structures similar to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide. These compounds were evaluated as serotonin 4 (5-HT4) receptor agonists, potentially beneficial for gastrointestinal motility (Sonda et al., 2003); (Sonda et al., 2004).
In Vitro Antibacterial Activity : Khatiwora et al. (2013) studied metal complexes of new benzamides (including compounds structurally related to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide) for their in vitro antibacterial activity against various bacterial strains (Khatiwora et al., 2013).
Synthesis Techniques and Characterization
Preparation and Characterization : Bi et al. (2014, 2015) conducted studies on the synthesis and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and related compounds. These studies provide insights into the synthesis techniques and structural characterization of similar benzamide derivatives (Bi, 2014); (Bi, 2015).
Anti-acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, similar in structure to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, and evaluated them for anti-acetylcholinesterase activity, a potential application in treating dementia (Sugimoto et al., 1990).
Novel Applications and Analysis Techniques
Novel CCR5 Antagonists : Cheng De-ju (2014, 2015) synthesized novel non-peptide CCR5 antagonists based on piperidin-4-yl benzamide structures. These studies contribute to the understanding of novel applications and the pharmacological properties of related benzamide derivatives (Cheng De-ju, 2014); (Cheng De-ju, 2015).
Pharmacokinetics and ALK Inhibitors : Teffera et al. (2013) explored the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, providing insight into the metabolic pathways and clearance of compounds structurally related to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide (Teffera et al., 2013).
Analytical Profiling and Bioactivity Study : The analytical profiling and bioactivity study of novel benzamides and their metal complexes, including structures similar to 4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, offer insights into their potential applications in various scientific fields (Khatiwora et al., 2013).
Future Directions
The future directions in the research of piperidine derivatives like “4-cyano-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in the pharmaceutical industry .
properties
IUPAC Name |
4-cyano-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-21-11-10-19-8-6-15(7-9-19)18-16(20)14-4-2-13(12-17)3-5-14/h2-5,15H,6-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHURQGSFQBEBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

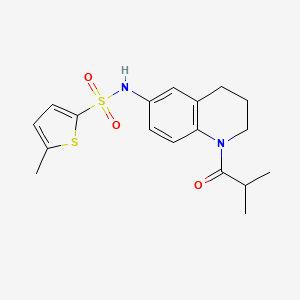

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369236.png)
![Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2369238.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369243.png)
![1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2369244.png)
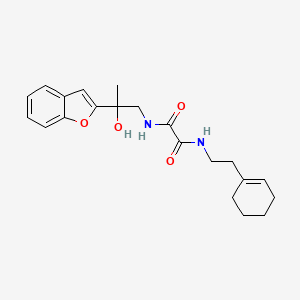

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)

